![molecular formula C25H22FN3O3S B2673353 4-[2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide CAS No. 403729-10-2](/img/structure/B2673353.png)
4-[2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide
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Description
Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the available resources. Typically, the reactivity of a compound depends on its functional groups, but without specific experimental data, it’s difficult to predict .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as density, boiling point, vapor pressure, and more. For this compound, specific physical and chemical properties are not available in the search results .Scientific Research Applications
- Pinacol Boronic Esters : This compound serves as a valuable building block in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation is less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new possibilities for synthetic chemists.
- Hydromethylation of Alkenes : The catalytic protodeboronation of pinacol boronic esters enables a formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers have applied this sequence to methoxy-protected (−)-Δ8-THC (tetrahydrocannabinol) and cholesterol .
- Neurotensin Receptor Type 2 (NTS2) Ligands : Although specific studies on this compound are scarce, its structural features suggest potential interactions with biological targets. For instance, the presence of a pyrazole moiety may be relevant for neurotensin receptor binding. Researchers could explore its activity against NTS2, which plays a role in neuromodulation and has implications in various diseases .
Synthetic Chemistry and Organic Synthesis
Medicinal Chemistry and Drug Discovery
properties
IUPAC Name |
4-[2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3S/c1-32-15-14-27-23(30)17-10-12-19(13-11-17)29-24(31)20-7-3-5-9-22(20)28-25(29)33-16-18-6-2-4-8-21(18)26/h2-13H,14-16H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFVRNPASSERGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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